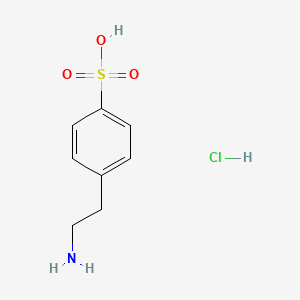

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride

Descripción general

Descripción

“4-(2-Aminoethyl)benzenesulfonic acid hydrochloride” is a chemical compound . It is also known as AEBSF hydrochloride, which is a covalent binding serine protease inhibitor . It belongs to the family of irreversible sulfonyl fluoride inhibitors that block trypsin and chymotrypsin-type enzymes .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H11NO3S . Its average mass is 201.243 Da and its monoisotopic mass is 201.045959 Da .Chemical Reactions Analysis

“this compound” is known to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 50.0±0.4 cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . It has 3 freely rotating bonds . Its polar surface area is 89 Å2 . Its polarizability is 19.8±0.5 10-24 cm3 . Its surface tension is 56.9±3.0 dyne/cm . Its molar volume is 148.7±3.0 cm3 .Aplicaciones Científicas De Investigación

Crystal and Molecular Structures Analysis

- 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride's structure has been analyzed in studies involving crystalline states and X-ray diffraction. This research offers insights into the molecular and crystal structures of related compounds, contributing to a better understanding of their chemical properties and potential applications (Kovalchukova et al., 2013).

Nonlinear Optics and Crystal Structures

- Research has been conducted on 4-amino-1-methylpyridinium benzenesulfonate salts, prepared through reactions involving compounds like this compound. These studies focus on crystal structures relevant to second-order nonlinear optics, highlighting the compound's potential in optical applications (Anwar et al., 2000).

Biodegradation Studies

- Investigations into the biodegradation of sulfonated azo dyes and sulfanilic acid by specific microorganisms have utilized 4-Amino-[U-14C]benzenesulfonic acid as a representative compound. These studies contribute to understanding the environmental impact and degradation pathways of similar compounds (Paszczynski et al., 1992).

Catalysis in Alcohol Oxidation

- Research on sulfonated Schiff base copper(II) complexes, involving compounds like this compound, has revealed their effectiveness as catalysts in alcohol oxidation. This indicates the compound's utility in chemical synthesis and industrial applications (Hazra et al., 2015).

Protease Inhibition and Cell Adhesion

- The compound has been studied for its effects on protease inhibition and cell adhesion, particularly in the context of embryo implantation in rats and its impact on cell growth. Such research is crucial for biomedical applications and the development of new drugs or therapeutic approaches (Jiang et al., 2011).

Amino Acid Complex Formation

- The compound has been used in the preparation of lysine from protein hydrolysates, demonstrating its role in amino acid complex formation and potential applications in biochemical processes (McCollum & Rider, 1951).

Ionization Studies

- Ionization constants and electron absorption spectra studies of compounds like this compound contribute to the understanding of acid-base equilibria in aqueous solutions, which is fundamental in various areas of chemistry and materials science (Skorik et al., 2002).

Electrochemical Oxidation

- The compound has been studied in the context of electrochemical oxidation, particularly in relation to the degradation of aromatic amines. This research is significant for environmental remediation and wastewater treatment applications (Pacheco et al., 2011).

Mecanismo De Acción

Target of Action

Related compounds such as 4-(2-aminoethyl)benzenesulfonamide have been found to interact with carbonic anhydrases (ca1, ca2, ca5a, ca5b, ca9) in humans .

Mode of Action

It’s worth noting that related compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride have been found to inhibit the activation of nadph oxidase, a multicomponent enzyme complex responsible for the production of superoxide .

Biochemical Pathways

Related compounds have been shown to impact the oxidative burst pathway in phagocytes, which is crucial for the immune response .

Result of Action

Related compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride have been found to prevent the production of superoxide in macrophages, thereby potentially impacting the immune response .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-aminoethyl)benzenesulfonic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H,10,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWBHFBIGBXMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856377 | |

| Record name | 4-(2-Aminoethyl)benzene-1-sulfonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245700-93-9 | |

| Record name | 4-(2-Aminoethyl)benzene-1-sulfonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

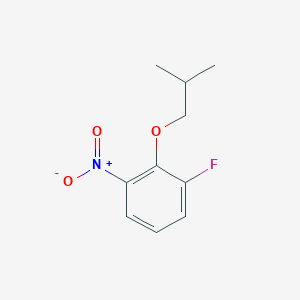

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

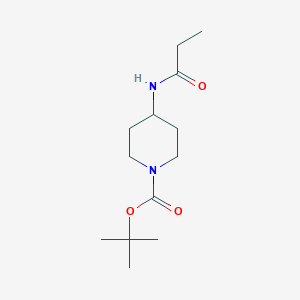

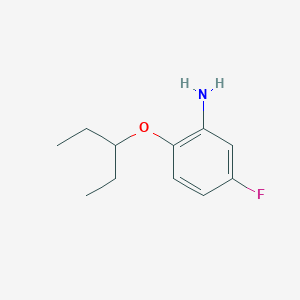

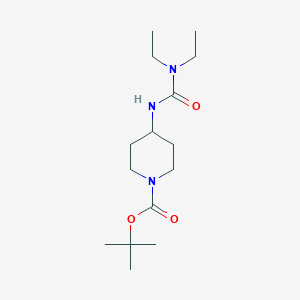

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)